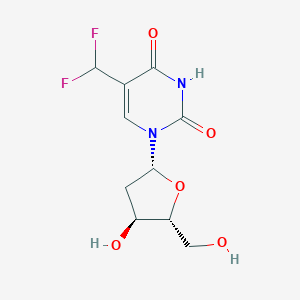

alpha,alpha-Difluorothymidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

101527-46-2 |

|---|---|

Molekularformel |

C10H12F2N2O5 |

Molekulargewicht |

278.21 g/mol |

IUPAC-Name |

5-(difluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12F2N2O5/c11-8(12)4-2-14(10(18)13-9(4)17)7-1-5(16)6(3-15)19-7/h2,5-8,15-16H,1,3H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |

InChI-Schlüssel |

YATQDPXPMDMPID-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)F)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O |

Andere CAS-Nummern |

101527-46-2 |

Synonyme |

5-difluoromethyl-2'-deoxyuridine alpha,alpha-difluorothymidine F2-TDR |

Herkunft des Produkts |

United States |

Metabolic Studies and Intracellular Processing of Alpha,alpha Difluorothymidine

Cellular Uptake and Intracellular Distribution Mechanisms

For a nucleoside analogue to exert a biological effect, it must first cross the cell membrane. While direct experimental data on the cellular uptake and specific intracellular distribution of α,α-difluorothymidine are not extensively documented in the reviewed literature, the mechanisms can be inferred from the behavior of other nucleoside analogues.

Typically, nucleosides and their synthetic counterparts are hydrophilic and cannot freely diffuse across the lipid bilayer of the cell membrane. nih.gov Their entry into the cell is facilitated by specialized membrane proteins known as nucleoside transporters. nih.gov These transporters recognize the nucleoside structure and mediate its passage into the cytoplasm. Eukaryotic cells possess several types of nucleoside transporters, which are broadly categorized as either concentrative nucleoside transporters (CNTs) or equilibrative nucleoside transporters (ENTs).

Once inside the cell, the distribution of a nucleoside analogue can vary. Studies using fluorescently-tagged molecules have shown that distribution is not always uniform, with some compounds localizing to specific organelles like the mitochondria or remaining diffuse in the cytoplasm. nih.gov For instance, pathogenic aggregates of α-synuclein have been shown to preferentially bind to mitochondria. nih.gov The specific intracellular trafficking route is crucial as it determines whether the analogue can reach the enzymes required for its activation and its ultimate target, such as nuclear or mitochondrial DNA. plos.orgwikipedia.org The uptake can be mediated by various endocytic pathways, including clathrin-mediated endocytosis, which is a primary route of uptake in many cell types. plos.orgebi.ac.uk

Metabolic Stability of α,α-Difluorothymidine Analogues In Vitro

The persistence of a drug within a cell is determined by its metabolic stability. An analogue that is rapidly degraded will have a short window of opportunity to be activated and exert its effect.

Enzymatic Degradation Pathways and Inhibition

A primary pathway for the degradation of thymidine (B127349) and some of its analogues is via the enzyme thymidine phosphorylase. However, studies on certain modified nucleosides, such as N3-substituted thymidine analogues, have shown that they can be stable against metabolic degradation by this enzyme. ebi.ac.uk This suggests that modifications to the thymidine structure can confer resistance to this common degradation pathway.

Another key factor is hydrolysis. The close analogue of α,α-difluorothymidine, 5-trifluoromethyl-2'-deoxyuridine (Trifluridine or FTD), undergoes base-catalyzed hydrolysis where it is converted into 5-carboxy-2'-deoxyuridine (B46656) (5-COOH-2'-dUrd). baseclick.eubiorxiv.org This conversion represents a significant metabolic alteration. Given the structural similarity, it is plausible that α,α-difluorothymidine could be susceptible to similar enzymatic or chemical degradation pathways that target the fluorinated methyl group at the 5-position of the uracil (B121893) base.

Assessment of Metabolic Half-Life

The metabolic half-life of a compound provides a quantitative measure of its stability. For the analogue 5-trifluoromethyl-2'-deoxyuridine, its hydrolysis to 5-COOH-2'-dUrd has been shown to be pH-dependent. baseclick.eubiorxiv.org At 37°C, the half-life decreases as the pH increases, indicating faster degradation in more alkaline conditions. baseclick.eubiorxiv.org This data highlights how environmental conditions can influence the stability and persistence of fluorinated pyrimidine (B1678525) nucleosides.

| pH | Rate Constant (s⁻¹) | Half-Life (hours) |

|---|---|---|

| 7.0 | 4.19 x 10⁻⁵ | 45.7 |

| 7.5 | 9.30 x 10⁻⁵ | 20.6 |

| 8.0 | 1.61 x 10⁻⁴ | 11.9 |

Data sourced from studies on the hydrolysis of 5-trifluoromethyl-2'-deoxyuridine. baseclick.eubiorxiv.org

Intracellular Phosphorylation and Triphosphate Formation

For most nucleoside analogues to become active, they must be phosphorylated within the cell to their mono-, di-, and ultimately triphosphate forms. This process is a critical activation step.

Nucleoside Kinase-Mediated Phosphorylation

The initial phosphorylation step is typically the rate-limiting one and is catalyzed by nucleoside kinases. wikipedia.org Thymidine analogues are primarily phosphorylated by thymidine kinase (TK). However, modifications to the nucleoside structure can significantly affect recognition by these enzymes.

For example, 5-COOH-2'-dUrd, the hydrolysis product of the analogue trifluridine, was found to be neither a substrate nor an inhibitor of either herpes simplex virus type 1 (HSV-1) TK or human TK. baseclick.eubiorxiv.org Furthermore, other research has shown that some novel 5-substituted thymidine analogues are selectively phosphorylated by viral TK but not by the cellular human TK, a property that is often exploited in antiviral therapies. clinisciences.com Research on other modified thymidine analogues, specifically those with substitutions at the N3-position, also showed that they were only moderately phosphorylated by human thymidine kinase 1 (TK1). ebi.ac.uk These findings collectively suggest that modifications at the 5-position of the pyrimidine ring, such as the difluoromethyl group in α,α-difluorothymidine, could hinder its efficient phosphorylation by cellular kinases.

| Analogue/Metabolite | Enzyme | Interaction | Reference |

|---|---|---|---|

| 5-carboxy-2'-deoxyuridine | Human Thymidine Kinase | Not a substrate or inhibitor | baseclick.eubiorxiv.org |

| 5-carboxy-2'-deoxyuridine | HSV-1 Thymidine Kinase | Not a substrate or inhibitor | baseclick.eubiorxiv.org |

| Various 5-substituted deoxyuridines | Vaccinia Virus Thymidine Kinase | Substrate | clinisciences.com |

| N3-substituted thymidine analogue | Human Thymidine Kinase 1 | Moderate phosphorylation | ebi.ac.uk |

Conversion to Active Nucleotide Forms for DNA Incorporation

Following the initial phosphorylation to a monophosphate, subsequent phosphorylations by other cellular kinases, such as nucleoside diphosphate (B83284) kinases (NDPKs), convert the monophosphate to a diphosphate and then to the active triphosphate. biorxiv.org This triphosphate form is the direct precursor for incorporation into DNA. mdpi.com

The process of DNA synthesis is carried out by DNA polymerases, which recognize the nucleoside triphosphate and incorporate it into a growing DNA strand opposite its complementary base. Studies on the analogue 5-trifluoromethyl-2'-deoxyuridine 5'-triphosphate (CF3dUTP) have provided direct insight into this final step. Research showed that CF3dUTP can be incorporated into DNA by human DNA polymerase alpha. However, the presence of the resulting CF3dUrd residue within the DNA template was found to strongly inhibit further DNA synthesis by the polymerase, effectively causing chain termination. This demonstrates that while the triphosphate of a modified nucleoside may be formed and incorporated, the modification itself can disrupt the normal process of DNA replication, which is often the basis of the therapeutic action of such analogues.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Alpha,alpha Difluorothymidine Analogues

Methodological Framework for SAR and QSAR Analyses

The systematic exploration of how structural modifications impact the biological activity of nucleoside analogues is guided by established methodological frameworks for SAR and QSAR.

Structure-Activity Relationship (SAR) Analysis: SAR is a qualitative approach that involves the synthesis and biological evaluation of a series of related compounds (analogues) to identify which structural components are responsible for the observed biological activity. nih.gov The process for pyrimidine (B1678525) analogues like α,α-difluorothymidine typically involves:

Modification of the Sugar Moiety: Alterations are made to the deoxyribose ring, such as changing the stereochemistry or substituting the hydrogen atoms at various positions. The introduction of fluorine atoms at the 2'-position is a key modification in this class of compounds. acs.org

Modification of the Pyrimidine Base: Functional groups on the thymine (B56734) (or cytosine/uracil) base are added, removed, or replaced to probe their importance for target interaction and metabolic stability. humanjournals.com

Alteration of the Nucleoside Linkage: The glycosidic bond connecting the sugar and the base may be altered, though this is less common for this specific class.

By comparing the biological activities of these systematically modified analogues against a parent compound, researchers can deduce the importance of specific functional groups and spatial arrangements for the desired effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR moves beyond qualitative observations to build mathematical models that quantitatively correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov This framework relies on several key components:

Molecular Descriptors: These are numerical values that encode the structural and physicochemical properties of the molecules. For nucleoside analogues, these often include quantum chemical descriptors calculated using methods like Density Functional Theory (DFT), such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and electrophilicity. nih.gov Other descriptors can represent hydrophobicity (logP), molecular volume, and surface area. nih.gov

Statistical Methods: A variety of statistical techniques are used to build the correlation model. Multiple Linear Regression (MLR) is a common method used to create an equation that predicts biological activity (e.g., IC₅₀, the concentration required for 50% inhibition) based on the values of the molecular descriptors. researchgate.netmdpi.com

Model Validation: The predictive power of a QSAR model must be rigorously validated to ensure it is robust and not a result of chance correlation.

The ultimate goal of a QSAR study is to develop a predictive model that can be used to estimate the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.netnih.gov

Elucidation of Key Structural Determinants for Biological Effects

The biological activity of difluorinated pyrimidine nucleosides is profoundly influenced by specific structural features on both the sugar and the base moieties. Insights from the extensively studied analogue gemcitabine (B846) are particularly informative.

The 2',2'-Difluoro Sugar Moiety: The defining feature of this class of compounds is the presence of two fluorine atoms on the 2'-carbon of the sugar ring. biomers.net This substitution is a critical determinant of their biological mechanism. tandfonline.com

Conformational Effects: The highly electronegative fluorine atoms significantly alter the electronic properties and the pucker of the sugar ring compared to a natural deoxyribose. mdpi.com This altered conformation is crucial for how the molecule is recognized and processed by cellular enzymes.

Metabolic Stability: The C-F bond is exceptionally strong, making the nucleoside more resistant to enzymatic degradation. acs.org

Mechanism of Action: In the case of gemcitabine, its triphosphate metabolite is incorporated into DNA by DNA polymerases. The presence of the 2',2'-difluoro group at the 3'-end of the growing DNA strand sterically hinders the incorporation of the next nucleotide, a process known as masked chain termination. drugbank.com Gemcitabine's diphosphate (B83284) metabolite also potently inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. tandfonline.comdrugbank.com

Identity of the Base: The nature of the pyrimidine base (thymine, cytosine, or uracil) dictates which metabolic pathways the nucleoside enters. Gemcitabine, a deoxycytidine analogue, must be phosphorylated by deoxycytidine kinase to become active. drugbank.com

Metabolic Deamination: Gemcitabine is susceptible to deamination by cytidine (B196190) deaminase, which converts it into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). aip.org This is a major pathway of drug inactivation. Therefore, modifications to the cytosine ring that slow this deamination process without compromising its ability to be phosphorylated are a key focus of SAR studies.

Substitutions on the Ring: SAR studies on various pyrimidine analogues show that adding substituents at the 5-position of the ring can modulate activity. researchgate.netoup.com For example, attaching aromatic systems can alter electronic properties and potentially introduce new interactions with target enzymes. aip.orgresearchgate.net

5'-Position Modifications: The 5'-hydroxyl group of the sugar is the site of phosphorylation, a necessary step for the activation of these nucleoside analogues. Modifications at this position can be used to create prodrugs with altered pharmacokinetic properties.

The following table summarizes key structure-activity relationships for difluorinated pyrimidine nucleosides, extrapolated primarily from studies on gemcitabine and related compounds.

| Structural Modification | Effect on Biological Activity | Rationale/Example |

| 2',2'-difluoro substitution on sugar | Essential for anticancer activity. | Confers unique mechanism of action (masked chain termination) and inhibits ribonucleotide reductase. tandfonline.comdrugbank.com |

| C-5 substitution on pyrimidine base | Can modulate activity. | Attachment of aromatic systems can alter electronic properties and potentially improve target binding. aip.orgresearchgate.net |

| N-4 modification on cytosine base | Can influence metabolic stability. | Modifications can hinder deamination to the inactive dFdU form, potentially increasing the active drug's half-life. aip.org |

| Sugar configuration (ribo vs. arabino) | Critical for enzyme utilization. | The stereochemistry at the 2'-carbon determines whether the analogue is a substrate for key enzymes like kinases and polymerases. tandfonline.com |

| 5'-OH modification | Can create prodrugs. | The 5'-hydroxyl is required for phosphorylation; esterification can create prodrugs with different solubility or cell permeability. |

Computational Approaches in Structure-Activity Relationship Predictions

Computational chemistry provides powerful tools to rationalize observed SAR and to prospectively design new analogues with enhanced activity. researchgate.net These methods allow for the investigation of molecular properties and interactions at an atomic level, complementing experimental studies.

QSAR Modeling: As introduced earlier, QSAR models provide a mathematical link between structure and function. For nucleoside analogues, these models have been built using descriptors derived from Density Functional Theory (DFT) and molecular mechanics. nih.gov Key descriptors often include electronic properties like orbital energies and electrophilicity, as well as steric parameters like van der Waals surface area. nih.gov A successful QSAR model can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net

Molecular Docking and Dynamics: Structure-based computational methods are crucial for understanding how these analogues interact with their protein targets.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (the nucleoside analogue) within the active site of a target protein (e.g., deoxycytidine kinase, ribonucleotide reductase, or DNA polymerase). mdpi.com Docking studies can rationalize why certain analogues are better substrates or inhibitors than others and can reveal key hydrogen bonds and steric interactions that govern binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. An MD study of gemcitabine binding to bovine serum albumin, for instance, revealed the formation of a stable complex and identified the specific binding site. mdpi.com Such simulations offer deeper insights into the stability of the interaction and the conformational changes that may occur upon binding.

High-Level Quantum Chemistry Methods: Sophisticated computational methods can be employed to study the intrinsic properties of these molecules in great detail. For example, multiconfigurational quantum chemistry methods (like CASSCF/MS-CASPT2) have been used to accurately calculate the electronic absorption spectra of gemcitabine derivatives. aip.orgresearchgate.net This type of analysis is valuable for designing molecules with specific photophysical properties, for instance, in the development of agents for photodynamic therapy. researchgate.net

The following table outlines the application of various computational methods in the study of difluorinated nucleoside analogues.

| Computational Method | Application in SAR/QSAR of Difluoronucleosides | Example/Reference |

| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models for biological activity based on calculated molecular descriptors. | Used to design new nucleoside analogues with potentially higher anticancer activity based on features like orbital energies and surface area. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of analogues in the active sites of target enzymes. | Used to understand how gemcitabine and its metabolites interact with enzymes like ribonucleotide reductase and DNA polymerase. mdpi.comdrugbank.com |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the drug-target complex, assessing binding stability. | Used to confirm stable complex formation between gemcitabine and transport proteins like bovine serum albumin. mdpi.com |

| Density Functional Theory (DFT) | Calculates electronic structure and properties (descriptors) for use in QSAR models. | Used to compute descriptors such as HOMO/LUMO energies and electrophilicity for a series of nucleoside analogues. nih.gov |

| High-Level Quantum Methods (e.g., CASSCF/MS-CASPT2) | Accurately predicts electronic and photophysical properties. | Employed to study how modifications to gemcitabine affect its absorption spectrum for potential dual-action therapies. aip.orgresearchgate.net |

Preclinical Research Models for Investigating Alpha,alpha Difluorothymidine Analogue Activity

In Vitro Cellular Models for Efficacy Assessment

In vitro models provide a controlled environment to investigate the direct effects of alpha,alpha-Difluorothymidine analogues on cancer cells. These studies are crucial for initial screening, dose-response analysis, and understanding the molecular pathways influenced by the compounds.

A diverse panel of cancer cell lines is often employed to evaluate the activity of this compound analogues, reflecting the heterogeneity of human cancers. Pancreatic cancer cell lines are frequently used due to the established role of gemcitabine (B846) in treating this disease. oncotarget.comnih.govresearchgate.net Commonly utilized cell lines include BxPC-3, Panc-1, and MiaPaCa-2. oncotarget.comnih.govresearchgate.net Other pancreatic cancer cell lines such as AsPC1, Capan-1, COLO 357, and L3.6pl have also been instrumental in preclinical studies. nih.govaacrjournals.orgnih.gov For instance, studies have compared the effects of gemcitabine on both parental COLO 357 cells and their more metastatic variant, L3.6pl. aacrjournals.org

Beyond pancreatic cancer, cell lines from other tumor types are also used to assess the broader applicability of these analogues. These include lung cancer cell lines (A549, H1299), ovarian cancer cell lines, and high-grade meningioma cell lines (HKBMM, M-16-N). oncotarget.comresearchgate.net The selection of cell lines is often based on their known sensitivity or resistance to gemcitabine, allowing for the investigation of mechanisms of drug resistance. nih.goviiarjournals.org For example, the Colo 205, H460, H69, and CaSki xenograft models are known to be relatively insensitive to gemcitabine. iiarjournals.org Patient-derived cell lines, such as PPCL-192, PPCL-135, PPCL-46, and PPCL-68, are also utilized to better represent the genetic diversity of patient tumors. researchgate.netnih.gov

The propagation of these cell lines follows standard sterile cell culture techniques. Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. nih.gov The choice of culture medium and supplements, such as fetal bovine serum, is specific to the needs of each cell line. nih.gov

A variety of assays are employed to quantify the cellular response to this compound analogues. These assays measure different aspects of cellular function and viability.

Cell Viability and Proliferation Assays: These are fundamental for determining the cytotoxic and cytostatic effects of the compounds. Commonly used methods include the MTT assay, ATPlite assay, and trypan blue dye exclusion test. medrxiv.orgspandidos-publications.comnih.govdovepress.com The CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay is another method used to determine the half maximal inhibitory concentration (IC50) values. aacrjournals.org These assays help in establishing dose-response curves and comparing the potency of different analogues. oncotarget.comresearchgate.net

Apoptosis Assays: To determine if cell death is occurring through programmed cell death, or apoptosis, various assays are utilized. These include Annexin V-FITC/PI staining and Caspase-Glo 3/7 assays, which measure key markers of the apoptotic process. spandidos-publications.comaacrjournals.org Hoechst 33342 dye staining can also be used to observe nuclear changes characteristic of apoptosis. mdpi.com

Cell Migration and Invasion Assays: The effect of analogues on the metastatic potential of cancer cells is often assessed using in vitro wound-healing assays and invasion assays. oncotarget.commdpi.com These assays provide insights into the ability of the compounds to inhibit cancer cell motility.

Protein Expression and Pathway Analysis: Western blotting is a common technique used to measure the levels of specific proteins involved in drug transport, metabolism, and signaling pathways. nih.govnih.govspandidos-publications.com For example, the expression of the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for gemcitabine uptake, and ribonucleotide reductase M1 (RRM1), a target of the drug, are often analyzed. oncotarget.comnih.govresearchgate.net

Drug Uptake and Metabolism Studies: To understand how the analogues are taken up and processed by the cells, studies using radiolabeled compounds (e.g., [3H]gemcitabine) are conducted. nih.govnih.gov These experiments can also investigate the role of specific drug transporters. nih.govnih.gov

Table 1: In Vitro Assays for Cellular Response to this compound Analogues

| Assay Type | Purpose | Example Methodologies |

|---|---|---|

| Cell Viability/Proliferation | To measure the cytotoxic and cytostatic effects of the compound. | MTT Assay medrxiv.org, ATPlite Assay plos.org, Trypan Blue Exclusion spandidos-publications.com, CellTiter 96 AQueous aacrjournals.org |

| Apoptosis | To determine if the compound induces programmed cell death. | Annexin V-FITC/PI Staining spandidos-publications.com, Caspase-Glo 3/7 Assay aacrjournals.org, Hoechst Staining mdpi.com |

| Cell Migration/Invasion | To assess the compound's effect on cancer cell motility. | Wound-Healing Assay oncotarget.com, Invasion Assays mdpi.com |

| Protein Expression | To analyze changes in protein levels related to drug action. | Western Blotting nih.govnih.govspandidos-publications.com |

| Drug Uptake | To measure the cellular uptake of the compound. | Radiolabeled Compound Uptake (e.g., [3H]gemcitabine) nih.govnih.gov |

Cell Line Selection and Propagation

In Vivo Animal Models for Systemic Evaluation

Mice are the most predominantly used mammalian models in preclinical cancer research due to their genetic tractability and the availability of immunodeficient strains that can accept human tumor xenografts. biologists.com

Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice, such as nude or SCID (Severe Combined Immunodeficiency) mice. oncotarget.comiiarjournals.orgplos.org Orthotopic models, where tumor cells are implanted in the corresponding organ (e.g., pancreas), often better mimic the tumor microenvironment and metastatic progression compared to subcutaneous models. nih.govnih.govplos.org

Patient-Derived Xenograft (PDX) Models: In PDX models, tumor fragments from a patient are directly implanted into immunodeficient mice. researchgate.netnih.gov These models are considered to better retain the heterogeneity and architectural characteristics of the original human tumor, thus offering a more clinically relevant platform for evaluating drug efficacy. researchgate.netnih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs are developed to carry specific genetic mutations that spontaneously lead to the development of tumors in the relevant organ. biologists.com For instance, KPC mice, which have conditional mutations in the K-ras and p53 genes, develop pancreatic cancer that closely resembles the human disease. nih.govnih.gov

A range of methodologies are used to assess the impact of this compound analogues in these animal models.

Tumor Growth Inhibition Studies: The primary endpoint in many in vivo studies is the measurement of tumor growth over time. Tumor volume is typically monitored by caliper measurements. oncotarget.comaacrjournals.org The efficacy of a treatment is often expressed as a tumor growth inhibition (TGI) value or a tumor/control (T/C) ratio. iiarjournals.orgaacrjournals.org

Bioluminescent Imaging (BLI): For cell lines that have been engineered to express luciferase, BLI allows for non-invasive, longitudinal monitoring of tumor growth and metastasis. plos.org This technique provides a quantitative measure of tumor burden. plos.org

Autoradiography and Immunohistochemistry: Following treatment, tumors can be excised for further analysis. Autoradiography with radiolabeled compounds (e.g., [14C]gemcitabine or [18F]FAC) can map the intratumoral distribution of the drug and its analogues. nih.govnih.gov Immunohistochemistry is used to detect the expression of specific proteins within the tumor tissue, such as markers for proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3), as well as to visualize tumor vasculature and hypoxia. nih.gov

Pharmacokinetic Studies: These studies involve the analysis of blood and tissue samples to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. researchgate.netnih.gov This information is crucial for understanding the drug's half-life and bioavailability. researchgate.netnih.gov

Table 2: In Vivo Methodologies for Evaluating this compound Analogues

| Methodology | Purpose | Key Measurements |

|---|---|---|

| Tumor Growth Monitoring | To assess the antitumor efficacy of the compound. | Tumor volume (caliper measurements) oncotarget.comaacrjournals.org, Tumor Growth Inhibition (TGI) iiarjournals.org |

| Bioluminescent Imaging (BLI) | To non-invasively track tumor burden and metastasis over time. | Light emission from luciferase-expressing cells plos.org |

| Autoradiography | To visualize the distribution of the compound within the tumor. | Distribution of radiolabeled compounds (e.g., [14C]gemcitabine) nih.govnih.gov |

| Immunohistochemistry | To analyze protein expression and cellular characteristics within the tumor tissue. | Proliferation markers (Ki-67), apoptosis markers (cleaved caspase-3), hypoxia markers nih.gov |

| Pharmacokinetics | To determine the ADME properties of the compound. | Drug concentration in plasma and tissues over time, half-life, clearance researchgate.netnih.gov |

Prodrug Strategies for Alpha,alpha Difluorothymidine Analogues

Design Principles for Nucleoside Prodrugs

The primary goal of designing prodrugs for nucleoside analogues is to enhance their delivery to the target cells and ensure efficient conversion into the active, phosphorylated form. Key challenges with parent nucleoside drugs include their high polarity, which hinders passive diffusion across cell membranes, and their susceptibility to rapid enzymatic degradation in the plasma. nih.gov Furthermore, the first phosphorylation step, catalyzed by deoxycytidine kinase for gemcitabine (B846), is often the rate-limiting step in the activation pathway. iiarjournals.org Prodrug design principles focus on transiently modifying the nucleoside structure to overcome these barriers.

Common strategies include:

Bypassing Rate-Limiting Activation Steps: A significant hurdle for many nucleoside analogues is the initial monophosphorylation step. cardiff.ac.uk The ProTide (pro-nucleotide) approach is a sophisticated strategy designed to bypass this step entirely. nih.gov In this design, a monophosphate group is masked with an aryl group and an amino acid ester. nih.gov This neutral, lipophilic construct can readily enter the cell, where it is metabolized to release the nucleoside monophosphate directly, overcoming resistance mechanisms associated with poor kinase activity. cardiff.ac.uktandfonline.com The ProTide technology has been successfully applied to create potent prodrugs of gemcitabine, such as NUC-1031. researchgate.netoup.com

Protecting Against Metabolic Deactivation: Nucleoside analogues are often vulnerable to deactivation by enzymes in the blood and liver. For example, gemcitabine is rapidly deaminated by cytidine (B196190) deaminase to its inactive metabolite, 2′,2′-difluorodeoxyuridine. iiarjournals.orgaacrjournals.org Prodrugs can be designed to protect the vulnerable sites, such as the 4-amino group, from enzymatic attack. Modifications at this position can enhance the drug's stability and prolong its circulation time. scirp.orgresearchgate.net

Table 1: Design Principles for Nucleoside Prodrugs

| Strategy | Goal | Barrier Overcome | Example Application |

|---|---|---|---|

| Esterification | Increase lipophilicity | Poor cell membrane permeability | Attaching amino acid esters to the 5'-hydroxyl group of gemcitabine to improve passive diffusion. mdpi.comnih.gov |

| ProTide Technology | Intracellular delivery of nucleoside monophosphate | Inefficient initial phosphorylation by kinases | Masking the 5'-monophosphate of gemcitabine with an aryl and amino acid ester moiety (e.g., NUC-1031). researchgate.netoup.com |

| N4-Position Modification | Prevent enzymatic degradation | Rapid deamination by cytidine deaminase | Attaching acyl or other protective groups to the 4-amino position of gemcitabine. scirp.orgresearchgate.net |

Enzymatic and Chemical Activation Mechanisms of Prodrugs

The success of a prodrug strategy hinges on the efficient and selective cleavage of the promoiety within the target cell to release the active drug. This activation is typically a multi-step process involving both enzymatic and subsequent chemical reactions. frontiersin.org

The specific enzymes involved depend on the nature of the promoiety:

Ester-based Prodrugs: Prodrugs with ester linkages are commonly hydrolyzed by carboxylesterases (CES), a family of serine hydrolases. frontiersin.org For example, the gemcitabine prodrug LY2334737 is known to be hydrolyzed by human carboxylesterase 2 (CES2), which is highly expressed in the liver and gastrointestinal tract. aacrjournals.org Similarly, amino acid ester prodrugs of gemcitabine are activated more rapidly in cancer cell homogenates than in buffer solutions, indicating enzyme-catalyzed hydrolysis. nih.gov

Phosphoramidate (B1195095) (ProTide) Prodrugs: The activation of ProTides is a more complex, sequential process. It is initiated by the cleavage of the amino acid ester bond, often by a carboxylesterase or another hydrolase like Cathepsin A. nih.gov This first step triggers a spontaneous intramolecular cyclization, which expels the aryl group. The resulting phosphoramidate intermediate is then hydrolyzed by a phosphoramidase enzyme, such as Hint1 (Histidine triad (B1167595) nucleotide-binding protein 1), to release the biologically active nucleoside monophosphate. tandfonline.com This cascade ensures that the active metabolite is liberated only after the prodrug has successfully entered the cell.

In many designs, the initial enzymatic cleavage creates an unstable intermediate that then undergoes rapid, non-enzymatic chemical decomposition to release the final active drug. This combination of enzymatic specificity and chemical reactivity is a cornerstone of modern prodrug design. frontiersin.org

Table 2: Activation of Nucleoside Prodrugs

| Prodrug Type | Key Activating Enzymes | Released Active Metabolite |

|---|---|---|

| Amino Acid Esters | Carboxylesterases (e.g., CES2) aacrjournals.orgfrontiersin.org | Parent Nucleoside (e.g., Gemcitabine) |

| Phosphoramidates (ProTides) | 1. Carboxylesterases / Cathepsin A 2. Phosphoramidases (e.g., HINT1) nih.govtandfonline.com | Nucleoside Monophosphate | | Hypoxia-Activated Prodrugs | Nitroreductases (e.g., Cytochrome P450 reductases) nih.govfrontiersin.org | Cytotoxic Agent |

Development of Targeted Delivery Systems for α,α-Difluorothymidine Prodrugs

Targeted delivery systems aim to increase the concentration of a cytotoxic agent at the site of disease, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. jbr-pub.org.cn For anticancer agents like α,α-difluorothymidine analogues, this typically means targeting the tumor microenvironment.

Several advanced strategies are being explored:

Enzyme-Prodrug Therapy: This approach involves localizing an enzyme to the tumor site that can activate a systemically administered, non-toxic prodrug.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): An antibody that recognizes a tumor-specific antigen is conjugated to a non-human enzyme and administered first. After the conjugate has localized in the tumor and cleared from circulation, the prodrug is given. The prodrug is designed to be a substrate only for the foreign enzyme, ensuring its activation is confined to the tumor.

Gene-Directed Enzyme Prodrug Therapy (GDEPT): This strategy involves delivering a gene that encodes for a prodrug-activating enzyme specifically to tumor cells. Once the cells express the enzyme, the prodrug can be administered and will be selectively activated within the cancerous tissue.

Activation by Tumor-Specific Conditions: Prodrugs can be designed to be activated by the unique physiological conditions found within solid tumors.

Hypoxia-Activated Prodrugs (HAPs): Many solid tumors have regions of low oxygen (hypoxia). convertpharma.comwikipedia.org HAPs are inactive compounds that are selectively reduced and activated by nitroreductase enzymes that are highly active in hypoxic environments. nih.govfrontiersin.org This strategy allows for the targeting of tumor cells that are often resistant to conventional chemotherapy and radiotherapy. wikipedia.org

pH or Redox-Responsive Prodrugs: The tumor microenvironment is often characterized by a slightly acidic pH and an altered redox state, such as high levels of glutathione (B108866) (GSH). frontiersin.orgrsc.org Prodrugs can be engineered with chemical linkers that are stable at physiological pH or redox levels but are cleaved under the conditions found in tumors, triggering drug release. rsc.org For example, a gemcitabine prodrug was designed to release the active drug in response to high intracellular GSH concentrations. researchgate.net

Transporter-Targeted Prodrugs: This strategy involves modifying a drug to be a substrate for a transporter protein that is overexpressed on the surface of cancer cells. Nucleoside analogues are often transported by specific nucleoside transporters. mdpi.com By creating prodrugs that are recognized by other transporters, such as amino acid or peptide transporters, uptake into cancer cells can be enhanced. mdpi.com

These targeted approaches, often combined with the fundamental prodrug design principles, hold significant promise for improving the therapeutic index of α,α-difluorothymidine analogues in cancer therapy.

Table 3: Targeted Delivery Systems for Nucleoside Analogue Prodrugs

| Delivery System | Mechanism of Action | Potential Application for α,α-Difluorothymidine Analogues |

|---|---|---|

| ADEPT / GDEPT | Tumor-localized enzyme activates a systemically administered prodrug. | Delivery of a non-human enzyme (via antibody or gene) to tumor tissue, followed by administration of an α,α-difluorothymidine prodrug activatable only by that enzyme. |

| Hypoxia-Activated Prodrugs (HAPs) | Prodrug is reduced and activated by reductases in the low-oxygen environment of a tumor. nih.govfrontiersin.org | An α,α-difluorothymidine analogue is linked to a nitroaromatic promoiety, which is cleaved under hypoxic conditions to release the active drug. |

| Redox-Responsive Prodrugs | Prodrug contains a linker (e.g., disulfide bond) that is cleaved by high concentrations of reducing agents (e.g., GSH) in tumor cells. rsc.orgresearchgate.net | Coupling α,α-difluorothymidine to a promoiety via a disulfide linker for targeted release inside cancer cells. |

| Transporter-Targeted Prodrugs | Prodrug is designed as a substrate for transporters (e.g., peptide transporters) overexpressed on cancer cells. mdpi.com | Attaching a peptide promoiety to α,α-difluorothymidine to facilitate uptake via peptide transporters. |

Analytical Methodologies for Alpha,alpha Difluorothymidine in Biological Matrices

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are instrumental in the separation and quantification of α,α-difluorothymidine and related compounds from biological samples. semanticscholar.org These techniques are favored for their high resolution and specificity, allowing for the distinction between the parent drug and its various metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of α,α-difluorothymidine. nih.gov This powerful technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.govmdpi.com The process involves introducing a sample into the LC system, where individual components are separated based on their physicochemical properties as they interact with the stationary and mobile phases. semanticscholar.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are filtered based on their mass-to-charge ratio, enabling precise quantification.

The use of tandem mass spectrometry (MS/MS) further enhances selectivity by subjecting specific precursor ions to fragmentation, with the resulting product ions providing a unique "fingerprint" for the analyte of interest. measurlabs.com This minimizes interference from other components in the biological matrix. nih.gov LC-MS/MS methods have been successfully developed and validated for the quantification of similar nucleoside analogs in various biological matrices, including plasma. nih.govmdpi.com These methods are characterized by their high sensitivity, often achieving low limits of quantification (LOQ), and a wide dynamic range, making them suitable for pharmacokinetic studies. jfda-online.com

A typical LC-MS/MS assay for a nucleoside analog might involve protein precipitation to remove larger molecules from the plasma sample, followed by chromatographic separation on a reversed-phase column. nih.gov The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and precision by correcting for matrix effects and variability during sample processing and analysis. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Reversed-phase C18 column | mdpi.com |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid | jfda-online.com |

| Ionization | Electrospray Ionization (ESI) in positive or negative mode | mdpi.com |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Stable isotope-labeled analog | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. measurlabs.com By utilizing columns packed with smaller sub-2 µm particles, UPLC systems operate at higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). measurlabs.com

The enhanced separation efficiency of UPLC is particularly advantageous for analyzing complex biological samples where numerous endogenous components can interfere with the analyte of interest. nih.gov When coupled with mass spectrometry (UPLC-MS/MS), this technique provides a robust platform for the rapid and sensitive quantification of α,α-difluorothymidine and its metabolites. measurlabs.com The principles of separation and detection are similar to LC-MS/MS, but the reduced run times offered by UPLC significantly increase sample throughput, a critical factor in large-scale clinical and preclinical studies.

Immunoassays and Ligand-Binding Assays

Immunoassays and ligand-binding assays offer an alternative approach for the detection and quantification of α,α-difluorothymidine, often characterized by high throughput and sensitivity. revvity.com These methods rely on the specific binding interaction between an antibody and the target analyte (antigen).

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based immunoassay technique. mdpi.com In a typical sandwich ELISA, a capture antibody specific for the target analyte is coated onto the wells of a microplate. antibodies.comabclonal.com The biological sample is then added, and the analyte binds to the capture antibody. After a washing step, a detection antibody, also specific for the analyte and conjugated to an enzyme, is added. ucytech.com The addition of a substrate results in a colorimetric or fluorescent signal that is proportional to the amount of analyte present in the sample. abclonal.com

ELISA kits have been developed for the quantification of various small molecules and proteins in biological fluids like serum and plasma. antibodies.com While specific ELISA kits for α,α-difluorothymidine are not extensively documented in the provided search results, the methodology is adaptable for haptens (small molecules) by conjugating them to a carrier protein to elicit an immune response and generate specific antibodies. nih.gov The development of such an assay would provide a high-throughput method for screening large numbers of samples.

| Component | Function | Reference |

|---|---|---|

| Capture Antibody | Binds the target analyte to the solid phase. | antibodies.com |

| Detection Antibody | Binds to a different epitope on the analyte and is linked to an enzyme. | ucytech.com |

| Enzyme Substrate | Reacts with the enzyme to produce a measurable signal. | abclonal.com |

| Standard Curve | Used to determine the concentration of the analyte in unknown samples. |

AlphaLISA Technology for Nucleoside Detection

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology that offers high sensitivity and a wide dynamic range. revvity.comrevvity.com The assay involves two types of beads: Donor beads and Acceptor beads. bpsbioscience.com In a sandwich assay format, one antibody is conjugated to the AlphaLISA Acceptor beads, and a second, biotinylated antibody binds to streptavidin-coated Donor beads. revvity.com In the presence of the analyte, the Donor and Acceptor beads are brought into close proximity. revvity.com

Upon excitation of the Donor beads with a laser at 680 nm, singlet oxygen molecules are generated, which travel to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. revvity.comacs.org This technology is highly versatile and can be adapted for the detection of various analytes, including proteins and potentially small molecules like nucleosides. researchgate.netnih.gov The homogeneous nature of the AlphaLISA assay, eliminating the need for wash steps, simplifies the workflow and makes it amenable to automation and high-throughput screening. bpsbioscience.comrevvity.com

Method Validation in Complex Biological Samples

Regardless of the analytical technique employed, rigorous method validation is essential to ensure the reliability and accuracy of the data generated from biological samples. nih.govich.org The validation process demonstrates that the analytical method is suitable for its intended purpose. europa.eu Key validation parameters include specificity, selectivity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and stability. ich.orgwoah.org

For assays intended for use with complex biological matrices such as plasma or serum, it is crucial to evaluate the impact of the matrix on the analytical results. nih.gov Matrix effects, which can cause ion suppression or enhancement in mass spectrometry or interference in immunoassays, must be carefully assessed and minimized. nih.gov This is often achieved by analyzing multiple sources of the biological matrix and by using appropriate internal standards or matrix-matched calibrators. revvity.comnih.gov The stability of the analyte in the biological matrix under various storage and handling conditions must also be thoroughly investigated to ensure sample integrity. fda.gov International guidelines, such as those from the FDA and ICH, provide a framework for conducting bioanalytical method validation. ich.orgeuropa.eufda.gov

Specificity and Selectivity Considerations

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, and matrix components. In the context of alpha,alpha-difluorothymidine analysis in biological fluids like plasma, selectivity is crucial to differentiate the analyte from endogenous compounds and other administered drugs.

LC-MS/MS methods achieve high selectivity through a combination of chromatographic separation and mass spectrometric detection. The chromatographic step, often employing reversed-phase columns like C18, separates the analyte from many interfering substances based on polarity. The mass spectrometer then provides another layer of selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) that are unique to the analyte.

For instance, in the analysis of the structurally similar compound 2',2'-difluorodeoxyuridine (dFdU), a metabolite of gemcitabine (B846), methods have been developed that demonstrate high selectivity. nih.govresearchgate.net These methods show no significant interference from endogenous plasma components or other related compounds at the retention time of the analyte and its internal standard. researchgate.net The use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-dFdU) further enhances the specificity and compensates for any variability in sample processing and instrument response. researchgate.net

To ensure specificity, validation studies typically involve the analysis of blank matrix samples from multiple sources to check for interferences. innovareacademics.in Additionally, samples are spiked with potential concomitant medications to demonstrate a lack of interference. ajgreenchem.com

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The lower limit of quantification (LLOQ) is a critical parameter for pharmacokinetic studies, especially for potent compounds or when assessing low concentration levels, such as in microdosing studies.

For dFdU, a close analog of this compound, highly sensitive LC-MS/MS methods have been established. One such method validated a quantification range of 250 to 50,000 pg/mL in human plasma. Another study reported a validation range of 100 to 25,000 ng/mL for dFdU. nih.gov The LLOQ is determined as the lowest concentration on the calibration curve where the response is at least five times the response of a blank sample, and for which the precision and accuracy are within acceptable limits (typically ≤20%).

The following table summarizes the limits of quantification for dFdU from various validated LC-MS/MS methods, which can be considered indicative for this compound.

| Analyte | LLOQ | ULOQ | Matrix | Reference |

| 2',2'-difluorodeoxyuridine (dFdU) | 250 pg/mL | 50,000 pg/mL | Human Plasma | |

| 2',2'-difluorodeoxyuridine (dFdU) | 100 ng/mL | 25,000 ng/mL | Human Plasma | nih.gov |

| Gemcitabine | 2.5 pg/mL | 500 pg/mL | Human Plasma |

This table is provided for illustrative purposes based on a structurally similar compound.

Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are crucial for the reliability of a bioanalytical method and are assessed at multiple concentration levels, typically at the LLOQ, low, medium, and high-quality control (QC) concentrations.

For dFdU, validated methods demonstrate excellent accuracy and precision. Inter-day and intra-day precision are generally required to be within 15% coefficient of variation (%CV), except at the LLOQ where 20% is acceptable. The accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ).

The table below presents typical accuracy and precision data for the quantification of dFdU in human plasma.

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| LLOQ | 250 | < 10% | < 8% | 95-105% | |

| Low | 750 | < 5% | < 6% | 98-102% | |

| Medium | 20,000 | < 4% | < 5% | 99-101% | |

| High | 40,000 | < 3% | < 4% | 99-102% |

This table is illustrative and based on data for a structurally similar compound.

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. For LC-MS/MS methods, robustness is evaluated by assessing the impact of minor changes in chromatographic conditions (e.g., column temperature, mobile phase composition) and sample processing. A robust method will consistently meet the acceptance criteria for accuracy and precision despite these small variations. ajgreenchem.com

Matrix Effects and Interference Mitigation

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, which can lead to either ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of LC-MS/MS assays. It is therefore essential to evaluate and mitigate matrix effects during method development and validation.

The most common approach to mitigate matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same ionization effects. researchgate.net This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant.

Sample preparation is also a critical step in reducing matrix effects. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove a significant portion of the interfering matrix components before analysis. For the analysis of dFdU, both protein precipitation with acetonitrile and SPE have been successfully used. researchgate.net

The assessment of matrix effects is a key component of method validation. It is typically evaluated by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in a neat solution at the same concentration. The matrix factor is calculated, and the variability of the matrix factor across different lots of the biological matrix should be within acceptable limits (e.g., %CV ≤ 15%). innovareacademics.in

In some cases, derivatization of the analyte can be employed to improve its chromatographic properties and move its retention time away from the region where significant matrix effects are observed. For dFdU and gemcitabine, derivatization with dansyl chloride has been used to enhance chromatographic retention and separation, thereby minimizing interference. nih.gov

Future Research Trajectories for Alpha,alpha Difluorothymidine

Exploration of Novel Therapeutic Applications

The quest for new and more effective treatments for a variety of diseases is a significant driver of research into compounds like alpha,alpha-Difluorothymidine. While its initial exploration may have been in specific therapeutic areas, its unique chemical properties suggest potential in other domains.

Future investigations are likely to focus on its utility as an antiviral and cytotoxic agent. researchgate.net The introduction of a difluoromethyl group can significantly alter the biological activity of the parent nucleoside, potentially leading to new mechanisms of action against viral replication or cancer cell proliferation. Researchers are interested in how these modifications affect the interaction of the nucleoside with key enzymes involved in these processes, such as DNA polymerases and ribonucleotide reductase. researchgate.net

Furthermore, the development of this compound analogues is being explored for applications in cancer imaging. researchgate.net The ability to incorporate a radioactive isotope, such as fluorine-18 (B77423), could allow for the use of this compound as a tracer in Positron Emission Tomography (PET) scans, offering a non-invasive way to visualize and monitor tumors. acs.orgosumcradiology.org This would be invaluable for diagnosis, staging, and assessing treatment response in cancer patients.

Integration with Emerging Biotechnologies

The versatility of this compound extends to its potential integration with a range of emerging biotechnologies. Its unique structural features make it a valuable tool for probing and manipulating biological systems at the molecular level.

One area of significant interest is its use in oligonucleotide-based therapeutics. researchgate.net These therapies, which include antisense and siRNA technologies, rely on short, synthetic strands of nucleic acids to modulate gene expression. researchgate.net The incorporation of modified nucleosides like this compound can enhance the stability, binding affinity, and pharmacokinetic properties of these oligonucleotides, making them more effective as drugs. researchgate.net Research is ongoing to understand how the inclusion of this compound affects the structure and function of DNA and RNA duplexes, and how this can be harnessed to improve therapeutic outcomes. researchgate.net

Another exciting avenue of research is the use of this compound in synthetic biology. researchgate.net This field aims to design and construct new biological parts, devices, and systems. The unique properties of this modified nucleoside could be used to create novel DNA structures and to study protein-DNA interactions in unprecedented detail. researchgate.net Post-synthetic modification strategies are being developed to efficiently incorporate this compound and other modified bases into oligonucleotides, opening up new possibilities for creating custom-designed biological molecules with specific functions. researchgate.netresearchgate.net

Development of Next-Generation Analogues

The development of new analogues of this compound is a key focus of future research, with the goal of creating compounds with improved efficacy, selectivity, and drug-like properties. This involves making precise chemical modifications to the original molecule and then evaluating the biological activity of the resulting compounds.

One approach is to synthesize analogues with different substituents at various positions on the pyrimidine (B1678525) base or the sugar moiety. For example, researchers have synthesized 2′-deoxy-2′,2′-difluorothymidine analogues with a hydroxymethyl group at the 5-position, which can then be further modified to generate a library of new compounds with diverse functionalities. researchgate.net These modifications can influence the compound's ability to be phosphorylated by cellular kinases, a crucial step for the activation of many nucleoside-based drugs.

Q & A

Q. What are the established synthetic routes for alpha,alpha-Difluorothymidine, and how do reaction conditions influence yield and purity?

A practical synthesis method involves nucleophilic fluorination of thymidine derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include protecting the 5'-OH group to prevent side reactions and optimizing temperature (-20°C to 0°C) to minimize decomposition. Yield is highly dependent on solvent choice (e.g., dichloromethane vs. THF) and stoichiometric ratios of fluorinating agents . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the difluorinated product from monofluorinated byproducts.

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): <sup>19</sup>F NMR is essential to distinguish between mono- and di-fluorinated positions. A singlet peak near -120 ppm (for CF2) confirms alpha,alpha-difluorination .

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode validates the molecular ion [M+H]<sup>+</sup> with a mass error < 5 ppm .

- Infrared Spectroscopy (IR): Absence of OH stretches (3200–3600 cm<sup>-1</sup>) and presence of C-F stretches (1000–1100 cm<sup>-1</sup>) corroborate successful fluorination .

Q. How can researchers design in vitro assays to evaluate this compound’s metabolic stability?

Use human liver microsomes (HLMs) or hepatocyte suspensions to assess cytochrome P450-mediated degradation. Monitor parent compound depletion over time via LC-MS/MS. Include controls with known inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes involved in metabolism. Calculate half-life (t1/2) using first-order kinetics .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported pharmacokinetic (PK) data across studies?

- Triangulate assays: Compare results from parallel methods (e.g., radiolabeled tracer studies vs. LC-MS quantification) to identify technical variability .

- Assess inter-lab reliability: Apply Krippendorff’s Alpha (α ≥ 0.80 indicates satisfactory agreement) to evaluate consistency in PK parameter calculations (e.g., Cmax, AUC) across independent labs .

- Meta-analysis: Pool data from multiple studies using random-effects models to account for heterogeneity in animal models or dosing regimens .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in cancer models?

- Hypothesis-driven approach: Test whether the compound acts as a thymidine kinase substrate or competitive inhibitor using <sup>3</sup>H-thymidine incorporation assays .

- Transcriptomic profiling: Perform RNA-seq on treated vs. untreated cancer cells to identify differentially expressed genes in nucleotide metabolism pathways (e.g., TK1, TYMS) .

- Crystallography: Co-crystallize this compound with human thymidine kinase to resolve binding interactions at the atomic level .

Q. What statistical frameworks are optimal for analyzing dose-response discrepancies in this compound’s antitumor efficacy?

- Non-linear regression: Fit data to a sigmoidal dose-response model (Hill equation) to calculate IC50 values. Address outliers via robust regression (e.g., Huber loss function) .

- Bayesian hierarchical modeling: Account for variability between in vivo replicates (e.g., tumor xenograft studies) by pooling data across experiments .

- Sensitivity analysis: Use Monte Carlo simulations to quantify uncertainty in parameters like bioavailability and tumor penetration depth .

Data Reliability and Reproducibility

Q. How can researchers ensure inter-rater reliability in qualitative assessments of this compound’s cytotoxicity?

- Blinded coding: Have multiple raters independently score cell viability assays (e.g., MTT, Annexin V staining) with pre-defined criteria.

- Calculate Krippendorff’s Alpha: Use the K-Alpha Calculator to quantify agreement (α ≥ 0.80 is acceptable). Address low α by refining scoring rubrics or retraining raters .

Q. What steps mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

- Standardize protocols: Document exact reaction times, solvent grades, and purification steps.

- Quality control (QC): Require ≥ 95% purity (HPLC) and identical <sup>1</sup>H/<sup>19</sup>F NMR profiles for all batches .

- Archive samples: Store representative batches at -80°C for retrospective analysis if anomalies arise in biological assays .

Ethical and Methodological Compliance

Q. How should researchers address ethical considerations in animal studies involving this compound?

- 3R principles: Optimize dosing to minimize animal numbers (Reduction), use non-invasive imaging (e.g., PET) to reduce distress (Refinement), and validate in vitro models before in vivo testing (Replacement) .

- Institutional Review: Submit detailed protocols to animal ethics committees, including endpoints for humane euthanasia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.